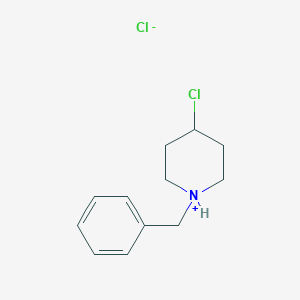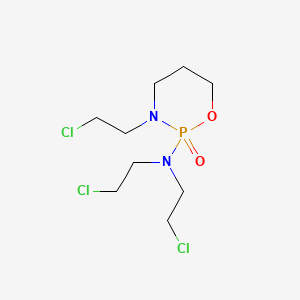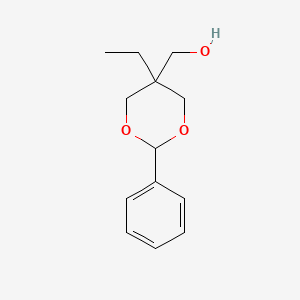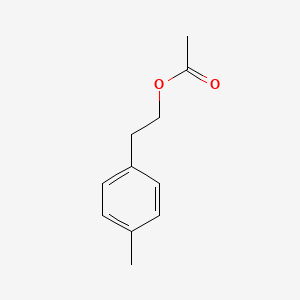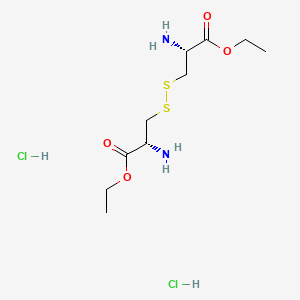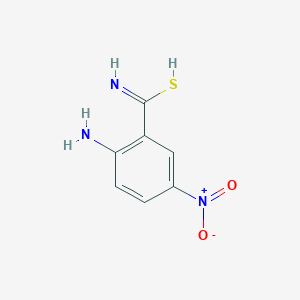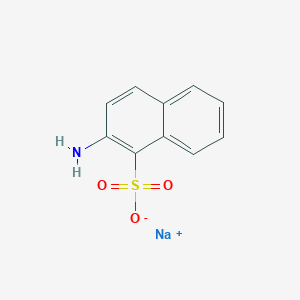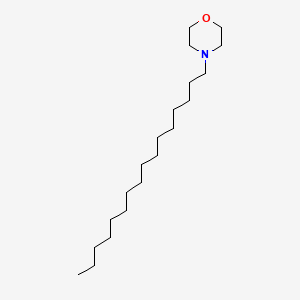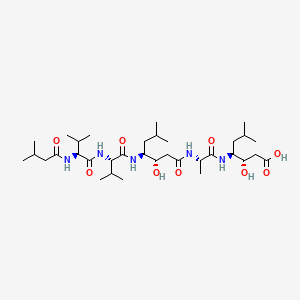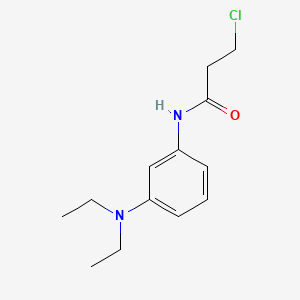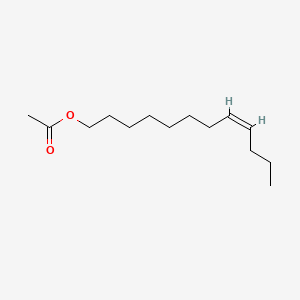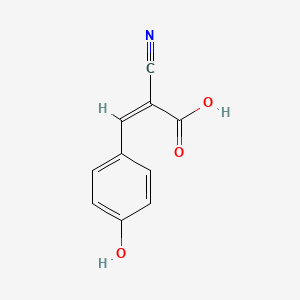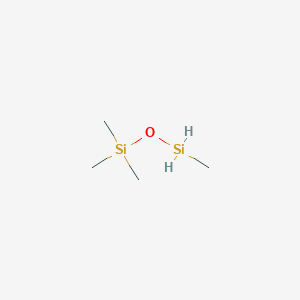
Tetramethyl disiloxane
描述
. It is a colorless, transparent liquid with a mild odor and is widely used in various chemical processes due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyl disiloxane is typically synthesized through the careful hydrolysis of chlorodimethylsilane. The reaction involves the addition of chlorodimethylsilane to water, which results in the formation of this compound and hydrochloric acid as a byproduct . The reaction must be carefully controlled to prevent the excessive generation of hydrochloric acid, which can be hazardous.
Industrial Production Methods: In industrial settings, this compound is produced using a similar hydrolysis process but on a larger scale. The reaction is carried out in a four-neck flask equipped with a stirring device, thermometer, rectifying tower, and condensing device. The reaction temperature is maintained between 10-20°C, and the reaction mixture is balanced for 30 minutes before heating for rapid rectification and extraction .
化学反应分析
Types of Reactions: Tetramethyl disiloxane primarily undergoes reduction reactions due to its hydride functionality. It is an effective reducing agent for various functional groups, including amides, nitro groups, nitriles, and aryl-chlorine bonds .
Common Reagents and Conditions:
Reduction of Amides to Amines: This reaction is typically catalyzed by platinum or other transition metals.
Reduction of Nitro Groups: this compound can reduce nitro groups to amines in the presence of appropriate catalysts.
Hydrosilylation Reactions: this compound is used in hydrosilylation reactions to introduce silyl groups into organic molecules.
Major Products: The major products formed from these reactions include amines, silyl ethers, and other organosilicon compounds .
科学研究应用
Tetramethyl disiloxane has a wide range of applications in scientific research:
作用机制
The mechanism of action of tetramethyl disiloxane involves the transfer of hydride ions to the target molecule. This hydride transfer is facilitated by the presence of reactive Si-H groups in the molecular structure. The hydride ions reduce the target functional groups, resulting in the formation of the desired products . The reaction is often catalyzed by transition metals, which enhance the efficiency and selectivity of the hydride transfer .
相似化合物的比较
Tetramethyl disiloxane is unique among organosilanes due to its bifunctional nature and high reactivity. Similar compounds include:
Hexamethyl disiloxane: This compound has similar reducing properties but is less reactive due to the absence of hydride functionality.
Octamethylcyclotetrasiloxane: This compound is used in similar applications but has a different molecular structure and reactivity profile.
Trimethylsilane: This compound is another reducing agent but is less effective in certain reactions compared to this compound.
This compound stands out due to its high reactivity, versatility, and ability to undergo a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
属性
IUPAC Name |
trimethyl(methylsilyloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14OSi2/c1-6-5-7(2,3)4/h6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUYVZLXJHWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


